AZ12799734 - 1117684-36-2

AZ12799734

Catalog Number: EVT-261562
CAS Number: 1117684-36-2
Molecular Formula: C18H18N4O3S
Molecular Weight: 370.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZ 12799734 is a TGF-βRI inhibitor.
Source and Classification

AZ12799734 was developed as part of research aimed at targeting the TGF-β signaling pathway, which is known to be implicated in various pathological conditions, including cancer and fibrotic diseases. The compound is specifically designed to inhibit the TGF-β type I receptor, also known as ALK5 (activin receptor-like kinase 5), which is a critical component of the TGF-β signaling cascade .

Synthesis Analysis

The synthesis of AZ12799734 involves several key steps that utilize standard organic chemistry techniques. The compound is synthesized through a multi-step process that typically includes:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that are modified through various reactions.
  2. Reactions: Key reactions may include nucleophilic substitutions, cyclizations, and functional group modifications to construct the desired molecular framework.
  3. Purification: After synthesis, the compound is purified using chromatographic techniques to isolate AZ12799734 from by-products and unreacted materials.
  4. Characterization: The final product is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

While specific parameters such as temperature and reaction times are not detailed in the available literature, these factors are crucial for optimizing yield and ensuring the formation of the desired product .

Molecular Structure Analysis

AZ12799734 features a complex molecular structure characterized by specific functional groups that facilitate its interaction with the TGF-β type I receptor. The molecular formula and structure reveal:

  • Core Structure: The compound typically contains a central heterocyclic ring system that contributes to its biological activity.
  • Functional Groups: Various substituents on the ring system enhance solubility and receptor binding affinity.
  • 3D Configuration: The spatial arrangement of atoms within AZ12799734 is critical for its interaction with biological targets, influencing its efficacy as an inhibitor.

Detailed structural data can be obtained through X-ray crystallography or computational modeling studies that provide insights into binding interactions at the molecular level .

Chemical Reactions Analysis

AZ12799734 primarily engages in chemical reactions relevant to its function as a TGF-β type I receptor inhibitor. These reactions include:

  1. Binding Interactions: The compound binds to the active site of the TGF-β type I receptor, inhibiting its phosphorylation by TGF-β ligands.
  2. Signal Transduction Modulation: By blocking receptor activation, AZ12799734 disrupts downstream signaling pathways involving Smad proteins and other transcription factors that mediate cellular responses to TGF-β.

The inhibition of these pathways can lead to altered cellular behaviors such as reduced proliferation and enhanced apoptosis in cancer cells .

Mechanism of Action

AZ12799734 exerts its effects by specifically targeting and inhibiting the TGF-β type I receptor. The mechanism can be summarized as follows:

  1. Receptor Inhibition: Upon administration, AZ12799734 binds to the TGF-β type I receptor, preventing its activation by TGF-β ligands.
  2. Downstream Effects: This inhibition leads to decreased phosphorylation of downstream signaling molecules such as Smad2 and Smad3, which are essential for mediating TGF-β-induced transcriptional responses.
  3. Biological Outcomes: The resultant decrease in Smad activity alters gene expression profiles associated with cell growth, differentiation, and survival, ultimately contributing to anti-tumor effects or fibrosis reduction .
Physical and Chemical Properties Analysis

AZ12799734 possesses several notable physical and chemical properties:

  • Molecular Weight: The compound has a specific molecular weight that influences its pharmacokinetics.
  • Solubility: Its solubility profile is essential for bioavailability; modifications during synthesis aim to enhance this property.
  • Stability: Stability under physiological conditions is critical for therapeutic applications; studies typically assess degradation rates under various conditions.

Characterization studies often provide quantitative data on these properties, informing formulation strategies for drug development .

Applications

AZ12799734 has potential applications in several scientific domains:

  1. Cancer Therapy: Due to its role in inhibiting tumor-promoting signals mediated by TGF-β, AZ12799734 may serve as a therapeutic agent in various cancers where TGF-β signaling is dysregulated.
  2. Fibrosis Treatment: The compound's ability to modulate fibrotic processes positions it as a candidate for treating diseases characterized by excessive scarring or tissue remodeling.
  3. Research Tool: As a selective inhibitor of TGF-β signaling, AZ12799734 can be utilized in research settings to dissect the roles of this pathway in cellular processes and disease mechanisms.
Introduction to TGF-β/BMP Signaling and Therapeutic Targeting

Pathophysiological Roles of TGF-β Superfamily in Disease Pathogenesis

The transforming growth factor beta (TGF-β) superfamily—encompassing TGF-β isoforms, activins, inhibins, and bone morphogenetic proteins (BMPs)—regulates fundamental cellular processes including proliferation, differentiation, migration, and apoptosis. Aberrant signaling of these pathways is implicated in diverse pathologies:

  • Fibrosis and cancer: Dysregulated TGF-β promotes epithelial-mesenchymal transition (EMT), tumor metastasis, and drug resistance across multiple cancer subtypes. TGF-β overexpression correlates with advanced disease stages and poor prognosis [1].
  • Connective tissue disorders: Mutations in TGF-β regulators (e.g., fibrillin-1 in Marfan syndrome) disrupt extracellular matrix (ECM) sequestration, leading to unchecked TGF-β activation and tissue degeneration [5].
  • Skeletal abnormalities: Imbalanced BMP signaling causes conditions like fibrodysplasia ossificans progressiva (FOP), where BMP-mediated chondrogenesis and ossification proceed pathologically [7].

Table 1: Disease Associations of TGF-β/BMP Pathway Dysregulation

Disease CategoryKey Molecular DefectsClinical Manifestations
Cancer MetastasisTGF-β-induced EMT, SMAD2/3 hyperactivationEnhanced cell invasion, chemoresistance
Fibrotic DisordersSustained TGF-βR1 signalingCollagen deposition, organ dysfunction
Heritable CTDs (e.g., Marfan)FBN1 mutations → TGF-β overactivityAortic aneurysms, skeletal overgrowth
ChondrodysplasiasBMPR1A/ALK3 mutationsGrowth plate defects, shortened bones

Rationale for Targeting Type 1 Receptors in TGF-β/BMP Signaling Networks

Type I receptors (ALK1-7) serve as central nodes in TGF-β/BMP signal transduction:

  • Ligand specificity: TGF-β isoforms bind TGFβRII, recruiting ALK5 (TGFβRI) for SMAD2/3 activation. BMPs signal through ALK2/3/6, triggering SMAD1/5/8 phosphorylation [5] [6].
  • Kinase-dependent signaling: The glycine-serine-rich (GS) domain of ALK receptors undergoes phosphorylation by type II receptors, initiating downstream SMAD cascades. This makes ALKs druggable targets for kinase inhibition [5].
  • Pathogenic centrality: In cancer, ALK5-mediated SMAD2 phosphorylation drives EMT and immunosuppression. In FOP, gain-of-function ALK2 mutations cause constitutive BMP pathway activation [7]. Selective ALK inhibition thus offers a mechanism to normalize dysregulated signaling.

Emergence of AZ12799734 as a Dual TGF-β/BMP Pathway Inhibitor

AZ12799734 (chemical name: 4-({4-[(2,6-dimethyl-3-pyridinyl)oxy]-2-pyridinyl}amino)benzenesulfonamide) was developed to overcome limitations of first-generation TGF-β inhibitors:

  • Potency advantage: Exhibits IC₅₀ values of 17–47 nM against ALK5 in cellular assays, surpassing LY2157299 (galunisertib; IC₅₀ = 380 nM) [1] [3].
  • Dual-pathway activity: Unlike selective TGFβR1 inhibitors (e.g., AZ12601011), AZ12799734 concurrently inhibits BMP type I receptors (ALK2/3/6) at sub-μM concentrations, blocking both SMAD1 and SMAD2 phosphorylation [1] [3].
  • Chemical properties: With a molecular weight of 370.43 g/mol and solubility in DMSO (100 mM), it is suitable for in vitro and in vivo applications. Its oral bioavailability facilitates preclinical testing [2] [3].

Table 2: AZ12799734 Target Selectivity Profile

Target ReceptorAffinity (IC₅₀ or Kd)Primary Signaling Pathway
ALK5 (TGFβRI)17–47 nM (IC₅₀)TGF-β → SMAD2/3
ALK41 μM (Kd)Activin → SMAD2/3
ALK6 (BMPR1B)17 nM (Kd)BMP → SMAD1/5/8
ALK3 (BMPR1A)40 μM (Kd)BMP → SMAD1/5/8
ALK2 (ACVR1)6.2 μM (Kd)BMP → SMAD1/5/8

Properties

CAS Number

1117684-36-2

Product Name

AZ12799734

IUPAC Name

4-[[4-(2,6-dimethylpyridin-3-yl)oxypyridin-2-yl]amino]benzenesulfonamide

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C18H18N4O3S/c1-12-3-8-17(13(2)21-12)25-15-9-10-20-18(11-15)22-14-4-6-16(7-5-14)26(19,23)24/h3-11H,1-2H3,(H,20,22)(H2,19,23,24)

InChI Key

UEOZXMAOIHDDQE-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C=C1)OC2=CC(=NC=C2)NC3=CC=C(C=C3)S(=O)(=O)N)C

Solubility

Soluble in DMSO

Synonyms

AZ 12799734; AZ12799734; AZ-12799734

Canonical SMILES

CC1=NC(=C(C=C1)OC2=CC(=NC=C2)NC3=CC=C(C=C3)S(=O)(=O)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.